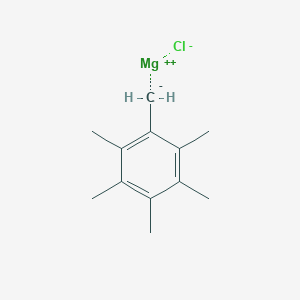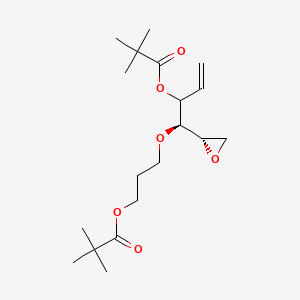
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an oxirane ring, a butenyl group, and pivalate esters, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Epoxidation: The formation of the oxirane ring can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The butenyl group can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, OsO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones, depending on the specific oxidizing agent and conditions.
Reduction: Alcohols or alkanes, depending on the specific reducing agent and conditions.
Substitution: Substituted derivatives with functional groups such as amines, thiols, or halides.
Aplicaciones Científicas De Investigación
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-(®-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate: A stereoisomer with similar chemical properties but different biological activity.
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(acetoxy)propoxy)but-3-en-2-yl acetate: A compound with similar structure but different ester groups, leading to variations in reactivity and applications.
Uniqueness
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxirane ring and pivalate esters make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H32O6 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
3-[(1S)-2-(2,2-dimethylpropanoyloxy)-1-[(2S)-oxiran-2-yl]but-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H32O6/c1-8-13(25-17(21)19(5,6)7)15(14-12-24-14)22-10-9-11-23-16(20)18(2,3)4/h8,13-15H,1,9-12H2,2-7H3/t13?,14-,15-/m0/s1 |
Clave InChI |
ULALARGFGSDNST-FGRDXJNISA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H]1CO1)C(C=C)OC(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)C(=O)OCCCOC(C1CO1)C(C=C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


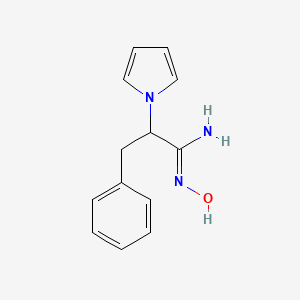
![2-(Ethylamino)-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14883640.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14883647.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)



![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)

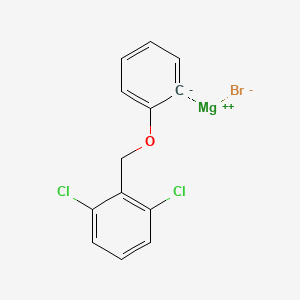
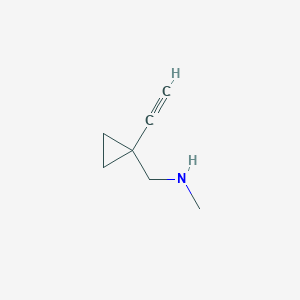
![1-(6-chloropyridazin-3-yl)-4-(3,4-diethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14883695.png)
